2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a thieno[3,2-d]pyrimidinone core fused with a benzodioxolylmethyl group at position 3, a sulfanyl linker at position 2, and an acetamide moiety substituted with a 3,4-dimethoxyphenyl group. Key structural features include:
- Thienopyrimidinone scaffold: Known for kinase inhibition and anticancer activity due to its planar heterocyclic structure, which facilitates interactions with ATP-binding pockets in enzymes .
- Benzodioxolylmethyl group: Enhances metabolic stability and bioavailability by modulating lipophilicity and π-π stacking interactions .
- 3,4-Dimethoxyphenyl acetamide: Contributes to target specificity and binding affinity, as methoxy groups are common pharmacophores in receptor-targeted therapies .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S2/c1-30-17-6-4-15(10-19(17)31-2)25-21(28)12-35-24-26-16-7-8-34-22(16)23(29)27(24)11-14-3-5-18-20(9-14)33-13-32-18/h3-10H,11-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCAUEROTFFCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C18H17N3O7S
- Molecular Weight : 419.4 g/mol
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the benzodioxole moiety is significant as it enhances the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial properties. For example, compounds with similar structural motifs have shown efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum .
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have been studied for their anticancer potential. They are known to inhibit specific kinases involved in cancer cell proliferation. A study highlighted that certain derivatives demonstrated significant cytotoxicity against cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and DNA synthesis.
- Receptor Modulation : The compound may interact with various receptors, such as serotonin receptors, influencing pathways related to mood and cognition .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of thieno[3,2-d]pyrimidine derivatives, compounds structurally related to our target compound exhibited potent antimicrobial activity. The study utilized standard strains to assess efficacy and found that modifications in the benzodioxole side chain significantly enhanced activity against both bacterial and fungal pathogens .
Case Study 2: Anticancer Screening
A recent investigation into the anticancer properties of thieno[3,2-d]pyrimidines revealed that certain derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests that our compound may hold promise as a therapeutic agent in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thieno[3,2-d]pyrimidines | Inhibition of bacterial growth |
| Anticancer | Various derivatives | Induction of apoptosis |
| Enzyme Inhibition | Similar structures | Inhibition of key metabolic enzymes |
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Targets DHFR and CDKs |
| Receptor Interaction | Modulates serotonin receptors |
| Apoptosis Induction | Activates caspase pathways leading to cell death |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues (Table 1) include acetamide derivatives with variations in the heterocyclic core and substituents. These differences critically influence bioactivity:
Table 1: Structural and Functional Comparison of Analogues
Key Observations :
- Core Flexibility: Thienopyrimidinones (target compound) exhibit broader kinase inhibition than triazole-based analogues, which are more selective for anti-inflammatory targets .
- Substituent Impact : The benzodioxolylmethyl group in the target compound may improve blood-brain barrier penetration compared to naphthyl or furan substituents .
- Sulfanyl Linker : Enhances redox-modulating activity, a feature absent in ether or alkyl-linked analogues .
Mechanism of Action (MOA) and Structural Similarity
Evidence supports that structural similarity correlates with shared MOA but highlights exceptions (Table 2):
Table 2: MOA Correlation with Structural Similarity
*Tanimoto coefficients calculated using molecular fingerprint similarity .
Key Findings :
- Shared Mechanisms : The target compound and its analogues inhibit overlapping targets (e.g., kinases, COX-2) due to conserved pharmacophores like the sulfanyl-acetamide group .
- Divergence : Despite ~70% structural similarity, gene expression profiles differ by >50% under inflammatory conditions, as biological context modulates activity .
Pharmacokinetic and Bioactivity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
